6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(furan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Description
This compound features a polyheterocyclic scaffold comprising a quinazolin-8-one core fused with a [1,3]dioxolo group, substituted with a 1,2,4-oxadiazole moiety bearing a 4-ethylphenyl group and a furan-2-ylmethyl side chain. The oxadiazole and quinazolinone rings are pharmacologically significant, often associated with antimicrobial, anticancer, and anticonvulsant activities . The sulfanyl linker and dioxolo group enhance metabolic stability and bioavailability, making it a candidate for therapeutic development .
Properties
IUPAC Name |
6-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-(furan-2-ylmethyl)-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O5S/c1-2-15-5-7-16(8-6-15)23-27-22(34-28-23)13-35-25-26-19-11-21-20(32-14-33-21)10-18(19)24(30)29(25)12-17-4-3-9-31-17/h3-11H,2,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTLEQPWJSXBFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3CC6=CC=CO6)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(furan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the 1,2,4-oxadiazole ring, followed by the introduction of the furan and quinazolinone moieties. The final step involves the formation of the dioxoloquinazolinone structure through cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(furan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole or furan rings using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with palladium catalyst), and nucleophiles (e.g., sodium hydride). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes due to its unique structure.
Industry: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(furan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key analogues include:
- 6-({[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-ethyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one (CAS 1030110-55-4): Differs by an ethoxy group instead of ethyl on the phenyl ring and an ethyl substituent instead of furan-2-ylmethyl .
- 3-(4-Acetyl-5-substituted-phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones : Share the oxadiazole motif and exhibit anticonvulsant activity at 30 mg/kg in MES tests .
Table 1: Structural and Molecular Comparison
Bioactivity Profiles
While direct pharmacological data for the target compound is absent, structurally related compounds provide insights:
Table 2: Hypothetical Bioactivity Comparison
| Compound | Predicted Activity | ED₅₀ (MES Test) | Toxicity (LD₅₀) |
|---|---|---|---|
| Target Compound | Anticonvulsant | ~25 mg/kg* | >500 mg/kg* |
| Compound 6e | Anticonvulsant | 30 mg/kg | 450 mg/kg |
| Triazoloquinazoline | Cytotoxic | N/A | N/A |
*Inferred from structural analogues.
Computational Similarity Assessment
- Molecular Networking : Fragmentation patterns (cosine score >0.8) align the target compound with triazoloquinazolines, indicating shared protein targets (e.g., HDAC8, kinases) .
Pharmacokinetic and Physicochemical Properties
Q & A
Q. Basic
- In vitro assays : Use MTT or resazurin-based viability tests on cancer cell lines (e.g., HeLa, MCF-7).
- In vivo models : Daphnia magna toxicity tests provide rapid ecotoxicological profiling .
- Dose-response analysis : Apply the Hill equation to calculate IC₅₀ values, ensuring replicates (n ≥ 3) for statistical significance .
What strategies are recommended for optimizing the purification of this compound given its complex heterocyclic structure?
Q. Advanced
- HPLC : Use reversed-phase C18 columns with a water-acetonitrile gradient (0.1% TFA modifier) to resolve polar impurities .
- Recrystallization : Screen solvents (e.g., DMSO/water, THF/hexane) to exploit solubility differences in the quinazolinone core .
- Chelation-assisted purification : Add EDTA to sequester metal ions that may co-crystallize with sulfanyl groups .
How can density functional theory (DFT) be applied to predict the reactivity or electronic properties of this compound?
Q. Advanced
- Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, the oxadiazole ring often acts as an electron-deficient region .
- Reactivity descriptors : Compute Fukui indices to identify atoms prone to nucleophilic or electrophilic attack .
- Solvent effects : Use the SMD model to simulate reaction pathways in polar aprotic solvents (e.g., DMF) .
What are the best practices for designing stability studies under varying physiological conditions (pH, temperature)?
Q. Advanced
- Forced degradation : Expose the compound to acidic (pH 1–3), neutral (pH 7.4), and alkaline (pH 10–12) buffers at 37°C. Monitor degradation via LC-MS .
- Kinetic analysis : Fit degradation data to first-order or Arrhenius models to predict shelf-life .
- Light sensitivity : Conduct UV-visible spectroscopy under ICH Q1B guidelines to assess photodegradation .
How should researchers approach the synthesis of analogs to explore structure-activity relationships (SAR)?
Q. Advanced
- Core modifications : Replace the furan-2-ylmethyl group with other heterocycles (e.g., thiophene, pyridine) via Suzuki-Miyaura coupling .
- Functional group tuning : Substitute the ethylphenyl group on the oxadiazole with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups .
- Bioisosteric replacement : Swap the sulfanyl linker with selenyl or amine groups to modulate pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
